

Spectroscopic Profile of 2-(1,4-Diazepan-1-yl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: **2-(1,4-Diazepan-1-yl)ethanol**

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Introduction

2-(1,4-Diazepan-1-yl)ethanol, also known as 1-(2-hydroxyethyl)homopiperazine, is a chemical compound of interest in pharmaceutical research and drug development due to its diazepane core, a structural motif found in various biologically active molecules. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived public data, this guide relies on computational predictions to offer insights into its structural characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(1,4-Diazepan-1-yl)ethanol**. These values have been computationally generated and should be considered as estimations. Experimental verification is recommended for precise characterization.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.65	t	2H	-CH ₂ -OH
~2.80	t	2H	-N-CH ₂ -CH ₂ -OH
~2.75	t	4H	-N-CH ₂ - (ring, adjacent to N-H)
~2.65	t	4H	-N-CH ₂ - (ring, adjacent to N-CH ₂)
~1.80	quintet	2H	-CH ₂ - (ring)
~2.50 (broad)	s	1H	-NH
~3.00 (broad)	s	1H	-OH

Solvent: CDCl₃. Predicted values are subject to solvent effects and instrument parameters.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~60.5	-CH ₂ -OH
~59.0	-N-CH ₂ -CH ₂ -OH
~54.0	-N-CH ₂ - (ring)
~48.0	-N-CH ₂ - (ring)
~28.0	-CH ₂ - (ring)

Solvent: CDCl₃. Predicted values are subject to solvent effects and instrument parameters.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol), N-H stretch (secondary amine)
2950-2850	Strong	C-H stretch (aliphatic)
1470-1440	Medium	C-H bend (alkane)
1120-1050	Strong	C-O stretch (primary alcohol)
1100-1000	Medium	C-N stretch (amine)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
144.1263	[M] ⁺ (Molecular Ion)
113.0898	[M - CH ₂ OH] ⁺
99.0922	[M - C ₂ H ₄ OH] ⁺
85.0762	[C ₅ H ₉ N ₂] ⁺
70.0657	[C ₄ H ₈ N] ⁺
44.0497	[C ₂ H ₆ N] ⁺

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted and may vary based on experimental conditions.

Experimental Protocols (General Methodologies)

While specific experimental protocols for **2-(1,4-Diazepan-1-yl)ethanol** are not readily available in published literature, the following are general methodologies that can be adapted for its spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR

tube.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ^1H NMR.

2. Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

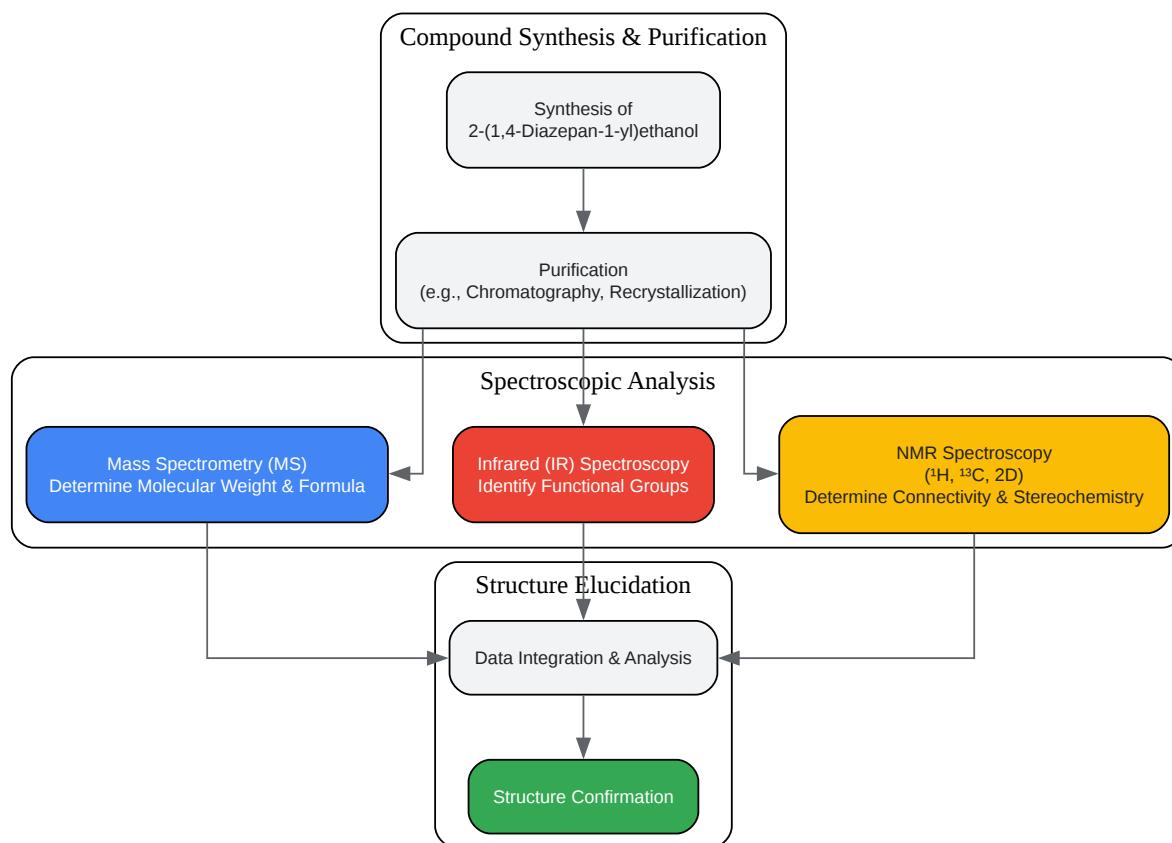
- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides detailed fragmentation patterns. For less volatile or thermally sensitive compounds,

soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.

- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized compound like **2-(1,4-Diazepan-1-yl)ethanol** using spectroscopic methods.



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Spectroscopic analysis workflow for structural confirmation.

This guide provides a foundational understanding of the spectroscopic characteristics of **2-(1,4-Diazepan-1-yl)ethanol** based on predicted data. For definitive structural confirmation and further research, experimental validation of these predictions is essential.

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